3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one
Description
3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one is a thiohydantoin derivative characterized by a five-membered imidazolidinone ring substituted with a sulfur atom at position 2, an ethyl group at position 3, and two methyl groups at position 5. This compound belongs to a class of heterocyclic molecules with diverse applications in medicinal chemistry and agrochemicals due to their structural versatility and bioactivity . Thiohydantoin derivatives, such as this compound, are known to exhibit therapeutic, fungicidal, and herbicidal properties, often attributed to their ability to participate in hydrogen bonding and other intermolecular interactions that influence their biological activity .
Properties
CAS No. |
63166-01-8 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-4-9-5(10)7(2,3)8-6(9)11/h4H2,1-3H3,(H,8,11) |
InChI Key |
TYIVOVNBZSLGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(NC1=S)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one typically involves the reaction of ethyl isothiocyanate with 5,5-dimethylhydantoin. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-ethyl-5,5-dimethyl-2-thioxoimidazolidin-4-one involves its interaction with molecular targets such as TDP1. By inhibiting this enzyme, the compound interferes with the DNA repair process, making cancer cells more susceptible to chemotherapy . The exact molecular pathways and interactions are still under investigation, but the compound’s ability to form stable complexes with the enzyme is a key factor in its activity .
Comparison with Similar Compounds
(5Z)-5-(2,3-Dihydro-1,4-benzodioxan-6-ylmethylene)-1-methyl-2-thioxoimidazolidin-4-one (Compound 4e)
- Core Structure : Shares the 2-thioxoimidazolidin-4-one core but differs in substituents.
- Substituents : A benzodioxan-methylene group at position 5 and a methyl group at position 1.
- Synthesis : Prepared via a one-pot reaction of 2-thiohydantoin, propylamine, and 1,4-benzodioxan-6-carboxaldehyde with a 98% yield under Method A .
- This structural variation may enhance solubility or alter biological target specificity.
3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Core Structure: Oxazolidinone ring (oxygen at position 1) instead of imidazolidinone (nitrogen at position 1).
- Substituents: Amino group at position 3 and dimethyl groups at position 5.
- Properties: The oxazolidinone core may confer greater rigidity and metabolic stability compared to the imidazolidinone system.
1-Acetyl-5-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one
- Core Structure : Identical 2-sulfanylideneimidazolidin-4-one core.
- Substituents : Acetyl group at position 1 and 4-fluorophenyl at position 5.
- Crystal Structure : Exhibits N2—H2⋯O2 hydrogen bonding (D⋯A = 2.78 Å), which stabilizes the crystal lattice. The fluorophenyl group introduces hydrophobicity and electronic effects, contrasting with the aliphatic ethyl/dimethyl groups in the target compound .
Key Observations :
- Compound 4e’s high yield (98%) suggests that electron-rich aromatic aldehydes (e.g., benzodioxan-carboxaldehyde) facilitate efficient condensation reactions in thiohydantoin synthesis .
- The absence of yield data for the target compound highlights a gap in the literature.
Hydrogen Bonding and Crystallographic Behavior
- Target Compound : The ethyl and dimethyl groups are expected to induce steric hindrance, possibly reducing hydrogen-bonding efficiency compared to fluorophenyl derivatives.
Biological Activity
3-Ethyl-5,5-dimethyl-2-sulfanylideneimidazolidin-4-one (CAS No. 63166-01-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the formation of the imidazolidinone ring followed by the introduction of the ethyl and dimethyl groups.
Biological Properties
The biological activity of this compound has been primarily studied in relation to its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that it has a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, which are common pathogens associated with nosocomial infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains like Candida albicans. The mechanism of action appears to involve disruption of the fungal cell membrane integrity, leading to cell lysis and death .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the presence of sulfur in its structure may play a crucial role in interacting with microbial enzymes or cellular components, disrupting normal metabolic processes.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Efficacy : A study conducted by Foroumadi et al. (2020) demonstrated that derivatives of imidazolidinone compounds, including this compound, showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with inhibition zones exceeding 25 mm at certain concentrations .
- Fungal Inhibition : Another investigation reported that this compound effectively inhibited Candida albicans growth in vitro, suggesting potential applications in treating fungal infections resistant to conventional antifungals .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
